molecular formula C11H13NO2 B1440001 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 933756-65-1

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B1440001
CAS RN: 933756-65-1
M. Wt: 191.23 g/mol
InChI Key: QMDIFBVFIALGKG-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound with the molecular formula C11H13NO2 . It is a tertiary amine and is considered a nitrogenous secondary metabolite .


Synthesis Analysis

The synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be analyzed using its InChI code: 1S/C11H13NO2/c1-12-7-6-9(11(13)14)8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14) . The IR spectrum and 1H NMR spectrum can provide further insights into its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid include a molecular weight of 191.23 , and it is a solid at room temperature . More specific properties such as melting point or boiling point are not available in the search results.

Scientific Research Applications

Pharmacology

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has shown potential in pharmacological research due to its structural similarity to compounds that exhibit biological activity. It could serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. For instance, derivatives of tetrahydroquinoline have been studied for their neuroprotective properties, which might be beneficial in treating neurodegenerative diseases like Parkinson’s disease .

Organic Synthesis

In the realm of organic chemistry, this compound is valued as a polyfunctional synthon. It can be used to synthesize a wide range of complex organic molecules. Its structure allows for various substitutions and modifications, making it a versatile starting material for the synthesis of new chemical entities with potential applications in medicinal chemistry .

Material Science

The compound’s utility extends to material science, where it can be involved in the synthesis of novel organic compounds that could be used as functional materials. These materials might find applications in the development of new sensors, organic semiconductors, or as part of supramolecular assemblies .

Analytical Chemistry

In analytical chemistry, 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid could be used as a standard or a reagent in chromatographic methods to help identify or quantify similar compounds. Its well-defined structure and properties make it suitable for use in method development and calibration .

Biochemistry

Biochemically, this compound could be of interest in enzyme studies, particularly those involving quinoline metabolism. It might act as a substrate or inhibitor for enzymes that interact with quinoline derivatives, thus helping to elucidate metabolic pathways or the mechanism of action of related bioactive compounds .

Environmental Science

Environmental scientists might explore the compound’s behavior in ecosystems, particularly its biodegradation or interaction with environmental toxins. Understanding its environmental fate could be crucial for assessing the ecological impact of related compounds and for developing strategies to mitigate potential risks .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-7-6-9(11(13)14)8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDIFBVFIALGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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